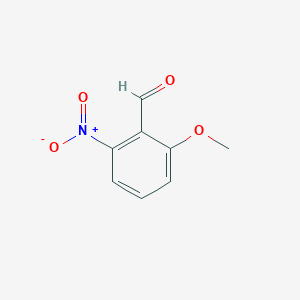

2-Methoxy-6-nitrobenzaldehyde

Descripción

Historical Context and Discovery in Chemical Literature

The exploration of substituted nitrobenzaldehydes has been a subject of interest in organic chemistry for many decades. While the precise first synthesis of 2-Methoxy-6-nitrobenzaldehyde is not definitively pinpointed in initial surveys, its appearance in the chemical literature becomes notable in the mid-20th century. Key publications in journals such as the Journal of Organic Chemistry around 1959 and 1969 mark its establishment as a known chemical entity available for synthetic exploration.

The synthesis of related structures, such as 2-hydroxy-3-methoxy-6-nitrobenzaldehyde, was also being investigated during this period. lookchem.com For instance, methods for creating substituted nitrobenzaldehydes often involved the direct nitration of a corresponding benzaldehyde precursor. A common synthetic route involves the nitration of 2-methoxybenzaldehyde. The synthesis of the related compound, 2-hydroxy-3-methoxy-6-nitrobenzaldehyde benzenesulfonate, for example, was achieved by treating 2-hydroxy-3-methoxybenzaldehyde benzenesulfonate with 90% nitric acid at low temperatures. prepchem.com These early synthetic efforts laid the groundwork for the availability and subsequent investigation of the chemical reactivity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 19689-88-4 | nih.gov |

| Molecular Formula | C₈H₇NO₄ | cymitquimica.com |

| Molecular Weight | 181.15 g/mol | nih.gov |

| Appearance | Yellow to orange crystalline solid | cymitquimica.com |

| IUPAC Name | This compound | nih.gov |

| Density | 1.322 g/cm³ (Predicted) | chemsrc.com |

| Boiling Point | 346.2°C at 760 mmHg (Predicted) | chemsrc.com |

| Melting Point | 178.6°C (Predicted) | chemsrc.com |

Significance of this compound in Organic Chemistry

The significance of this compound in organic chemistry stems primarily from its role as a versatile synthetic intermediate. cymitquimica.com The electron-withdrawing nature of the nitro group enhances the electrophilic character of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. cymitquimica.com This reactivity is crucial for introducing a variety of functional groups onto the benzene ring.

A prominent application is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). researchgate.net The nitro group can serve as a leaving group in SNAr reactions with [¹⁸F]fluoride. Research has shown that this compound can be labeled with ¹⁸F with good radiochemical yields, making it a valuable precursor for creating PET imaging agents. researchgate.netumich.edu These agents are vital for studying biological processes and for medical diagnostics.

Furthermore, this compound serves as a precursor for the synthesis of more complex heterocyclic structures. The aldehyde functional group readily participates in condensation reactions with amines to form Schiff bases, which are important intermediates for building larger molecular frameworks. wiserpub.com For example, related nitro- and methoxy-substituted benzaldehydes are used in the synthesis of indole derivatives and quinazolinones, classes of compounds known for their wide range of biological activities. lookchem.comresearchgate.net The reduction of the nitro group to an amine provides another pathway for diversification, opening up routes to various fused heterocyclic systems.

Table 2: Selected Synthetic Applications of this compound and Related Compounds

| Reaction Type | Reactant(s) | Product Class | Significance/Application | Source(s) |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | [¹⁸F]Fluoride | [¹⁸F]Fluorinated benzaldehydes | Precursors for PET radiotracers | researchgate.netumich.edu |

| Condensation | Primary amines | Schiff bases | Intermediates for heterocycles, metal complexes | wiserpub.comresearchgate.net |

| Reduction of Nitro Group | Reducing agents (e.g., H₂/Pd) | Aminobenzaldehydes | Precursors for indole synthesis and other heterocycles | researchgate.net |

| Hantzsch Dihydropyridine Synthesis | Methyl acetoacetate, ammonia source | Dihydropyridines | Synthesis of calcium channel blockers (e.g., Nifedipine from 2-nitrobenzaldehyde) | beilstein-journals.org |

Overview of Research Trends and Future Directions

Current research involving this compound and its structural isomers continues to focus on its application as a key building block in medicinal chemistry and materials science. The synthesis of novel heterocyclic compounds remains a major thrust. Researchers are exploring its use in creating complex molecular architectures, such as polycyclic heteroaromatic compounds and heterocyclic nanographenes, which are investigated for their unique electronic and photophysical properties. acs.org

In medicinal chemistry, the trend is to use substituted benzaldehydes like this compound to synthesize libraries of compounds for screening against various biological targets. For instance, Schiff bases derived from substituted nitrobenzaldehydes are studied for their potential as antibacterial and anticancer agents. wiserpub.comresearchgate.net The synthesis of derivatives as potential enzyme inhibitors is also an active area of investigation. lookchem.comchemicalbook.in

The future for this compound in research appears robust. Its utility in the synthesis of PET tracers is likely to expand as the demand for more specific and effective diagnostic tools grows. researchgate.net Furthermore, its role as a precursor to functional materials is an emerging field. The development of new fluorescent probes and organic semiconductors derived from this scaffold is a plausible future direction, driven by the need for advanced materials in electronics and bio-imaging. researchgate.net The continued exploration of its reactivity will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecules with valuable properties.

Propiedades

IUPAC Name |

2-methoxy-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCOCZQZPQKVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542339 | |

| Record name | 2-Methoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19689-88-4 | |

| Record name | 2-Methoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2-methoxy-6-nitrobenzaldehyde and Its Analogues

Regioselective Nitration Strategies for Substituted Benzaldehydes

The introduction of a nitro group onto a substituted benzaldehyde ring requires careful control to achieve the desired regioselectivity. The electronic properties of the existing substituents, namely the electron-donating methoxy group and the electron-withdrawing aldehyde group, dictate the position of electrophilic attack.

Nitration of 2-Methoxybenzaldehyde and Related Precursors

The direct nitration of 2-methoxybenzaldehyde (o-anisaldehyde) is a common route for synthesizing nitro-substituted isomers. Typically, this is achieved using a nitrating mixture of nitric acid and sulfuric acid at low temperatures (0–5°C). The methoxy group is a strong ortho-, para-director, while the aldehyde group is a meta-director. This leads to a mixture of isomers, primarily 2-methoxy-4-nitrobenzaldehyde and 2-methoxy-6-nitrobenzaldehyde. The reaction kinetics and careful monitoring via techniques like thin-layer chromatography (TLC) are crucial for controlling the regioselectivity. Yields for the para-nitro isomer can range from 60–75% after purification by recrystallization.

Alternative precursors can also be employed. For instance, a protected derivative, 2-hydroxy-3-methoxybenzaldehyde benzenesulfonate, can be nitrated with 90% nitric acid at 0°C. prepchem.com After the reaction, the solid product is collected and purified, yielding the nitrated intermediate which can then be further processed. prepchem.com

Table 1: Nitration of 2-Methoxybenzaldehyde and Related Precursors

| Precursor | Reagents | Temperature | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Nitric acid/Sulfuric acid | 0–5°C | 2-Methoxy-4-nitrobenzaldehyde | 60–75% | |

| 2-Hydroxy-3-methoxybenzaldehyde benzenesulfonate | 90% Nitric acid | 0°C | 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde benzenesulfonate | 60% | prepchem.com |

Directed Nitration Approaches

Achieving specific isomer distributions often requires directed nitration strategies that go beyond standard mixed-acid conditions. One approach involves using catalysts or specialized nitrating agents to steer the electrophile to a desired position. For example, palladium acetate has been shown to be an effective catalyst for nitration reactions. dtic.mil Another strategy involves the use of carriers for the nitronium ion (NO₂⁺) to control isomer distributions. dtic.mil

A multi-step approach can also provide regiochemical control. For instance, a selective ortho-directed nitration of 3-methoxyphenol has been achieved through a two-step process involving nitrosation followed by oxidation to produce 2-nitro-5-methoxyphenol. google.com While not a direct nitration, such methods highlight how functional group transformations can be strategically combined to synthesize specific nitro-aromatic compounds.

It is important to note that while the Duff reaction is a key method in aromatic synthesis, it is a formylation reaction, not a nitration technique. wikipedia.orguni.edu It introduces an aldehyde group onto an electron-rich aromatic ring, such as a phenol, using hexamethylenetetramine. wikipedia.org

Control of Isomer Formation during Nitration Reactions

The ratio of isomers produced during the nitration of substituted benzaldehydes is highly dependent on reaction conditions. For the nitration of benzaldehyde itself, the classical method using a mixed acid of nitric and sulfuric acid predominantly yields the meta-isomer, 3-nitrobenzaldehyde. aidic.itresearchgate.net However, the proportion of the ortho-isomer, 2-nitrobenzaldehyde, can be increased by using different reagents, such as those involving acetic acid derivatives or acetyl nitrate. aidic.itpsu.edu

Several factors influence the final isomer distribution:

Nitrating Agent : Using nitrating agents like acetyl nitrate can favor the formation of the ortho isomer compared to standard sulfonitric mixtures. psu.edu N-nitropyrazole has also been identified as a versatile reagent for the controllable mononitration of various aromatic compounds. acs.org

Temperature : Reaction temperature can affect the reactivity and selectivity of the nitration process. aidic.it

Catalysts and Additives : The presence of catalysts or additives can alter the nature of the electrophile and its interaction with the substrate. dtic.milrushim.ru For example, the coordination of the nitronium ion with the substrate can favor the formation of the ortho isomer. aidic.it

Steric Hindrance : The size and position of existing substituents can sterically block certain positions, influencing where the incoming nitro group will add. nuph.edu.ua In some cases, if a position is sterically hindered, ipso-substitution (replacement of an existing substituent other than hydrogen) can occur. nuph.edu.uawikipedia.org

A kinetic study of benzaldehyde nitration showed that the ortho/meta isomer ratio can change over the course of the reaction, suggesting complex interactions and potential participation of the aldehyde group in directing the nitration to the ortho position. psu.edu

Formylation Techniques for Nitro-Substituted Aromatics

Formylation, the introduction of a formyl (-CHO) group, is a fundamental transformation in organic synthesis. purechemistry.org When applied to nitro-substituted aromatic compounds, particularly nitrophenols, it provides a direct route to nitro-hydroxybenzaldehydes, which are valuable precursors for compounds like this compound via subsequent methylation.

Reimer-Tiemann Formylation and its Variants

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. collegedunia.comwikipedia.org The reaction typically involves treating a phenol with chloroform (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide. collegedunia.comwikipedia.org

The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ from the deprotonation of chloroform by the base. wikipedia.org The phenoxide ion, formed by the deprotonation of the phenol, then acts as a nucleophile, attacking the electrophilic dichlorocarbene. wikipedia.org Subsequent hydrolysis of the resulting intermediate yields the ortho-hydroxybenzaldehyde. wikipedia.org

The Reimer-Tiemann reaction is effective for a range of hydroxy-aromatic compounds, including those with electron-withdrawing groups like a nitro group. For instance, 2-nitrophenol can be successfully formylated under Reimer-Tiemann conditions, although phenols with electron-withdrawing substituents may give lower yields. The reaction is typically conducted in a biphasic system, requiring vigorous mixing or the use of a phase-transfer catalyst to bring the reagents together. wikipedia.org

Formylation of Nitrophenols

Besides the Reimer-Tiemann reaction, other formylation methods can be applied to nitrophenols. The Duff reaction, which uses hexamethylenetetramine in an acidic medium (like glycerol and boric acid, or trifluoroacetic acid), is another technique for the ortho-formylation of phenols. wikipedia.orguni.eduecu.edu An improved Duff reaction using hexamethylenetetramine and acetic anhydride in acetic acid has been used to formylate phenols bearing a nitro group, yielding nitrosalicylaldehydes. However, the Duff reaction was reported to be unsuccessful for 2,4-dinitrophenol. uni.edu

Another advanced method is the vicarious nucleophilic substitution (VNS), which allows for the nucleophilic replacement of hydrogen in nitroaromatics. organic-chemistry.org This has been applied to the para-formylation of nitroarenes using reagents like tris(benzotriazol-1-yl)methane. organic-chemistry.org Formylation can also be applied to more complex nitro-substituted heterocyclic systems. For example, 6,12-dinitro-substituted indolo[3,2-b]carbazoles have been shown to undergo formylation, although the strong deactivating effect of the two nitro groups limits the reaction to a single substitution. beilstein-journals.org

Table 2: Formylation of Various Nitrophenols

| Substrate | Method | Reagents | Key Product Type | Reference |

|---|---|---|---|---|

| 2-Nitrophenol | Reimer-Tiemann | Chloroform, NaOH | 2-Hydroxy-nitrobenzaldehyde | |

| m-Nitrophenol | Modified Duff Reaction | Hexamethylenetetramine, Acetic Anhydride, Acetic Acid | 6-Hydroxy-2-nitrobenzaldehyde | |

| 2,4-Dinitrophenol | Duff Reaction | Hexamethylenetetramine, Glycerol, Glyceroboric acid | No aldehyde obtained | uni.edu |

| Nitroarenes | Vicarious Nucleophilic Substitution | tris(benzotriazol-1-yl)methane | para-Formyl nitroarenes | organic-chemistry.org |

Multi-step Synthetic Routes from Simpler Precursors

The construction of the this compound scaffold from basic starting materials necessitates a sequence of well-orchestrated reactions. These pathways often rely on the precise introduction and modification of functional groups on a simple aromatic core.

Functional group interconversion (FGI) is a cornerstone of multi-step synthesis, defined as the process of converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.ukic.ac.uk In the context of this compound, a common strategy begins with a substituted toluene or phenol, progressively building the target molecule's functionality.

A representative, though not exclusive, pathway could start from m-cresol. The synthesis would involve a sequence of reactions designed to introduce the nitro, methoxy, and aldehyde groups in the correct positions. For instance, a related synthesis of 6-hydroxy-2-nitrobenzaldehyde from m-nitrophenol can be achieved via Reimer-Tiemann formylation. sciencemadness.org Another strategy involves protecting a key position on the aromatic ring to direct subsequent reactions. For example, starting with p-toluenesulfonic acid can block the para-position, allowing for dinitration at the 2 and 6 positions. sciencemadness.org This is followed by a series of FGIs: selective reduction of one nitro group to an amine, diazotization and conversion to a phenol, oxidation of the methyl group to an aldehyde, and finally, removal of the sulfonyl protecting group. sciencemadness.org

The oxidation of a methyl group on a nitrotoluene precursor to an aldehyde is a critical FGI. While direct oxidation can suffer from low yields, alternative routes exist. psu.edu One such method is the conversion of a substituted 2-nitrotoluene to an intermediate oxime using amyl nitrite, which is then hydrolyzed to the desired 2-nitrobenzaldehyde. chem-soc.si This one-pot synthesis is noted for its high selectivity. chem-soc.si

A generalized multi-step pathway illustrating these principles is summarized below.

| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | Electrophilic Aromatic Substitution (Nitration) | 2-Methylanisole | HNO₃ / H₂SO₄ | 2-Methoxy-6-nitrotoluene | Introduction of the nitro group ortho to the methoxy group. |

| 2 | Free Radical Halogenation | 2-Methoxy-6-nitrotoluene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2-Methoxy-6-nitrobenzyl bromide | Functionalization of the methyl group for subsequent oxidation. |

| 3 | Nucleophilic Substitution | 2-Methoxy-6-nitrobenzyl bromide | Sodium Acetate, Acetic Acid | 2-Methoxy-6-nitrobenzyl acetate | Conversion to an alcohol precursor. |

| 4 | Hydrolysis | 2-Methoxy-6-nitrobenzyl acetate | Aqueous Acid or Base | 2-Methoxy-6-nitrobenzyl alcohol | Formation of the primary alcohol. |

| 5 | Oxidation | 2-Methoxy-6-nitrobenzyl alcohol | MnO₂, CH₂Cl₂ | This compound | Final oxidation to the target aldehyde. umich.edu |

This table presents a representative synthetic sequence; specific reagents and conditions may be optimized for yield and purity.

While this compound itself is achiral, it serves as a key building block for the synthesis of complex, chiral molecules. Stereoselective and stereospecific methods are employed to control the three-dimensional arrangement of atoms in these derivatives.

For example, nitrobenzaldehydes are common substrates in reactions that generate new stereocenters. In a Lewis acid-catalyzed Prins-type cyclization, p-nitrobenzaldehyde can react with an alkenol to form substituted oxocenes with high diastereoselectivity. nih.gov The choice of Lewis acid, such as BF₃·OEt₂, and reaction conditions are critical for controlling the cyclization pathway and favoring the formation of the desired stereoisomer. nih.gov Similarly, 3-nitrobenzaldehyde has been used in the stereoselective synthesis of 1,2-diamino-1,2-diarylethane derivatives, where the presence of the electron-withdrawing nitro group influences the reaction's outcome. researchgate.net

These methodologies can be applied to this compound to create a diverse range of chiral derivatives. The aldehyde can participate in aldol reactions, Henry (nitroaldol) reactions, or Baylis-Hillman reactions, where appropriate chiral catalysts or auxiliaries can direct the stereochemical outcome. rsc.orgsidalc.net The synthesis of chiral tetrahydropyrans via intramolecular oxa-conjugate cyclization is another area where the principles of stereocontrol are well-established and could be applied to substrates derived from this compound. acs.org

Pathways Involving Functional Group Interconversions

Catalytic Approaches in this compound Synthesis

Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions. Both heterogeneous and homogeneous (metal-catalyzed) systems are employed in the synthesis of this compound and its intermediates.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are particularly attractive due to their ease of separation and potential for recycling. researchgate.netresearchgate.net This aligns with the principles of sustainable chemistry.

A notable application is in the nitration of aromatic compounds, a key step in many synthetic routes. Using inorganic nitrates, such as bismuth nitrate, adsorbed onto a solid support like silica gel provides an environmentally benign method for nitration. researchgate.net This approach avoids the use of large quantities of corrosive mixed acids (HNO₃/H₂SO₄) and simplifies waste disposal. researchgate.net

Furthermore, heterogeneous acid catalysts are effective in both the protection and deprotection of the aldehyde functional group. In a novel synthetic route to 2-nitrobenzaldehyde, the aldehyde is first protected as a 1,3-dioxolane. psu.eduresearchgate.net This acetalization and the subsequent hydrolysis to release the aldehyde are both efficiently catalyzed by the same solid acid catalyst, Amberlite IR-120. psu.eduresearchgate.net The ability to recycle the catalyst multiple times without significant loss of activity makes this a robust and efficient process. psu.eduresearchgate.net

| Catalytic Step | Catalyst Type | Example Catalyst | Reaction | Advantage |

| Nitration | Solid-supported reagent | Bismuth Nitrate on Silica Gel | Nitration of aromatic precursors | Avoids bulk acid waste, eco-friendly. researchgate.net |

| Acetalization | Solid Acid Catalyst | Amberlite IR-120 | Protection of aldehyde as a dioxolane | Recyclable catalyst, mild conditions. researchgate.net |

| Hydrolysis | Solid Acid Catalyst | Amberlite IR-120 | Deprotection of dioxolane to aldehyde | Recyclable catalyst, efficient. psu.eduresearchgate.net |

| Condensation | Porous Organic Framework | Microporous Polyurethane (MPU) | Knoevenagel/Henry reactions | Recyclable, high efficiency, size selectivity. rsc.org |

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. numberanalytics.com The synthesis of complex aromatic compounds like this compound and its analogues often incorporates steps catalyzed by metals such as palladium, copper, or rhodium. numberanalytics.commdpi.com

A key transformation enabled by metal catalysis is the denitrative coupling reaction. In this process, a nitro group is replaced by another functional group. For example, palladium catalysts can facilitate the coupling of a nitroarene with a boronic acid (a denitrative Suzuki-type coupling) to form a biaryl product. acs.org The general mechanism involves the oxidative addition of the C–NO₂ bond to a Pd(0) center, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. numberanalytics.comacs.org This allows the nitro group to be used not only as a directing group but also as a leaving group in cross-coupling reactions.

Copper-catalyzed reactions are also widely used. For instance, copper catalysts can promote amination reactions, which are useful for introducing nitrogen-containing functional groups into the aromatic ring. mdpi.com Rhodium-catalyzed C-H activation and annulation sequences provide powerful tools for constructing heterocyclic systems fused to the aromatic core. mdpi.com

| Reaction Type | Metal Catalyst | Substrates | Product Type |

| Denitrative C-O Coupling | RhCl(PPh₃)₃ (Wilkinson's catalyst) | Nitroarene, Arylboronic Acid | Diaryl Ether |

| Denitrative C-C Coupling | Palladium complex | Nitroarene, Arylboronic Acid | Biaryl |

| Amination/Cyclization | Copper(II) | 2-Bromobenzylamine, Aldehyde | Quinazoline derivative |

| C-H Activation/Annulation | Rhodium(III)/Copper(II) | Imidate, Nitrosobenzene | 1H-Indazole |

Heterogeneous Catalysis for Intermediate Formation and Hydrolysis

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.ukresearchgate.net The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to enhance safety and environmental sustainability.

Key green strategies relevant to this synthesis include:

Catalysis: As discussed, the use of recyclable heterogeneous catalysts and efficient metal catalysts minimizes waste and allows for milder reaction conditions compared to stoichiometric reagents. researchgate.netrsc.org

Safer Solvents and Reaction Conditions: An optimized synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene replaces the hazardous solvent diethyl ether with toluene, which has a lower risk of peroxide formation. chem-soc.si The use of solvent-free conditions, microwave irradiation, or ultrasound can also significantly reduce energy consumption and solvent waste. researchgate.netrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves favoring addition reactions over substitution or elimination reactions where possible.

Waste Prevention: A significant source of waste in traditional aromatic nitrations is the spent nitric and sulfuric acid. researchgate.net The development of alternative nitrating systems, such as silica-supported inorganic nitrates, directly addresses this environmental concern by minimizing acid waste. researchgate.net

The synthesis of 2-nitrobenzaldehyde derivatives via the protection-hydrolysis sequence using a recyclable Amberlite resin is a prime example of a greener approach, as it reduces both safety and environmental hazards associated with traditional methods. psu.eduresearchgate.net Similarly, using cerium(III) chloride as a recyclable, eco-friendly catalyst for forming derivatives like methoximes represents a move towards more sustainable protocols. unr.edu.ar

| Green Chemistry Principle | Application in Synthesis | Example | Benefit |

| Waste Prevention | Use of solid-supported nitrating agents | Inorganic nitrates on silica gel | Eliminates large volumes of spent acid waste. researchgate.net |

| Catalysis | Use of recyclable solid acid catalysts | Amberlite IR-120 for acetal hydrolysis | Reduces catalyst waste and allows for easier product purification. psu.eduresearchgate.net |

| Safer Solvents | Replacement of hazardous solvents | Using toluene instead of diethyl ether | Avoids peroxide formation and associated hazards. chem-soc.si |

| Energy Efficiency | Use of microwave or ultrasound | Microwave-assisted synthesis of heterocycles | Shorter reaction times and reduced energy consumption. researchgate.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2-methoxy-6-nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. azooptics.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. azooptics.comlibretexts.org

Proton NMR (¹H NMR) spectroscopy identifies the number of chemically non-equivalent protons in a molecule and provides clues about their electronic environment, proximity, and connectivity. libretexts.org For 2-Methoxy-6-nitrobenzaldehyde, one would expect distinct signals for the aldehydic proton, the methoxy group protons, and the three aromatic protons. The chemical shift (δ) of the aldehydic proton is typically found significantly downfield due to the deshielding effect of the carbonyl group. The methoxy protons would appear as a sharp singlet, while the aromatic protons would present as a complex multiplet pattern due to spin-spin coupling.

In derivatives of this compound, such as Schiff bases, the spectral features are altered, providing clear evidence of chemical transformation. For instance, in the derivative (1E, 1'E)-Hydrazine-1,2-diylidenebis(methaneylylidene))bis(2-methoxy-6-nitrophenol), the aldehydic proton signal is replaced by a new signal for the imine proton (H-1', H-1'') at 8.48 ppm. dergipark.org.tr Similarly, the reaction to form N-butyl-2-methoxy-6-nitroaniline results in the appearance of signals corresponding to the butyl group and a significant upfield shift of the aromatic proton signals due to the electron-donating nature of the amino group. cdnsciencepub.com

¹H NMR is also a powerful tool for monitoring reaction kinetics. By integrating the signals corresponding to the reactant (e.g., the aldehyde proton of this compound) and the product over time, the rate of reaction can be determined. This approach has been used to study reactions like Knoevenagel condensations and the formation of chiral supramolecular assemblies. acs.orgmdpi.com

Table 1: Representative ¹H NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Reference |

| (1E, 1'E)-Hydrazine-1,2-diylidenebis(methaneylylidene))bis(2-methoxy-6-nitrophenol) | DMSO-d6 | 8.48 (s, 2H, H-1′, H-1″), 7.79 (s, 2H, H-2, H-2‴), 7.35 (s, 2H, H-6, H-6‴), 3.80 (s, 6H, OCH₃) | dergipark.org.tr |

| N-butyl-2-methoxy-6-nitroaniline | Not Specified | 0.93 (t, 3H), 1.40 (sextet, 2H), 1.58 (quintet, 2H), 3.54 (t, 2H), 3.85 (s, 3H), 6.62 (t, 1H), 6.91 (dd, J=8 Hz, J=2 Hz, 1H), 7.71 (dd, J=8 Hz, J=2 Hz, 1H) | cdnsciencepub.com |

Note: Data represents derivatives, not the parent compound this compound.

Carbon-13 NMR spectroscopy provides information on the number and type of carbon atoms in a molecule, revealing the carbon skeleton. azooptics.com The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to its eight carbon atoms: the carbonyl carbon, the methoxy carbon, and the six aromatic carbons. The chemical shift of the carbonyl carbon appears far downfield (typically >180 ppm), while the aromatic carbons resonate in the 110-160 ppm range, and the methoxy carbon appears upfield (around 55-60 ppm). oxinst.com

Analysis of derivatives confirms these assignments. In a Schiff base derivative, the carbonyl carbon signal is absent and replaced by a new signal for the imine carbon (C=N) in the 150-160 ppm region. dergipark.org.tr The positions of the aromatic carbon signals are also sensitive to substituent changes, which can be used to confirm the substitution pattern. dergipark.org.trrsc.org

Table 2: Representative ¹³C NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ) in ppm | Reference |

| (1E, 1'E)-Hydrazine-1,2-diylidenebis(methaneylylidene))bis(2-methoxy-6-nitrophenol) | DMSO-d6 | 190.1 (CH), 150.5(C), 149.2(C), 136.9 (C), 125.7 (C), 121.6 (CH), 111.7 (CH), 56.2(CH₃) | dergipark.org.tr |

| A substituted phenylhydrazine derivative | DMSO-d6 | 159.8, 151.5, 150.2, 148.0, 130.8, 129.2, 125.8, 125.7, 121.0, 108.4, 106.2, 101.8 | rsc.org |

Note: Data represents derivatives, not the parent compound this compound.

For complex molecules or for unambiguous assignment of all signals, advanced one- and two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks, such as the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This would definitively link each aromatic proton signal to its corresponding carbon signal in this compound.

Solid-State NMR (ssNMR) can be used to study the compound in its solid, crystalline form. This technique is sensitive to the local environment and can provide information about polymorphism (the existence of different crystal structures), molecular conformation, and intermolecular interactions within the crystal lattice. researchgate.net

¹³C NMR Spectroscopic Analysis for Carbon Framework Determination

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the molecular vibrations of a sample. It is an excellent method for identifying the functional groups present in a molecule. scholarsresearchlibrary.com

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups. By comparing the experimental spectra with data from similar compounds and theoretical calculations, each band can be assigned to a specific molecular motion. niscpr.res.in

Aldehyde Group (CHO): The C=O stretching vibration is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the region of 1700-1730 cm⁻¹. acs.org The C-H stretch of the aldehyde group is usually observed as a pair of bands near 2850 and 2750 cm⁻¹.

Nitro Group (NO₂): The nitro group has two distinct stretching vibrations: an asymmetric stretch (ν_as) typically found around 1520-1560 cm⁻¹ and a symmetric stretch (ν_s) near 1315-1350 cm⁻¹. niscpr.res.in These are often strong bands in the IR spectrum.

Methoxy Group (OCH₃): This group is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O stretching band, often located around 1250 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are found at lower frequencies (< 900 cm⁻¹) and are characteristic of the substitution pattern.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Aldehyde | C=O Stretch | 1700 - 1730 | acs.org |

| Aldehyde | C-H Stretch | ~2850, ~2750 | niscpr.res.in |

| Nitro | Asymmetric Stretch (ν_as) | 1520 - 1560 | niscpr.res.in |

| Nitro | Symmetric Stretch (ν_s) | 1315 - 1350 | niscpr.res.in |

| Aromatic | C=C Stretch | 1450 - 1600 | niscpr.res.in |

| Methoxy | C-O Stretch | ~1250 | researchgate.net |

| Aromatic | C-H Stretch | > 3000 | niscpr.res.in |

Note: These are typical ranges based on related compounds.

Vibrational spectroscopy is highly sensitive to non-covalent interactions such as hydrogen bonds. In this compound, the potential for intramolecular C-H⋯O hydrogen bonds exists. acs.org For example, an interaction could occur between the aldehyde C-H bond and the oxygen of the adjacent methoxy group, or between a methoxy C-H and an oxygen of the nitro group.

Such interactions cause shifts in the vibrational frequencies of the involved groups. acs.org A C-H bond involved in a hydrogen bond typically shows a blue shift (shift to higher frequency) or a red shift (shift to lower frequency) in its stretching vibration, accompanied by an increase in IR intensity. acs.org The frequencies of the acceptor group (e.g., C=O or N-O) would also be perturbed. Studies on related molecules like 2-methoxybenzaldehyde have used IR, Raman, and computational methods to identify and characterize C-H⋯O bonded dimers in the solid and liquid states. researchgate.netacs.org Similar analysis could confirm the presence and nature of such stabilizing intramolecular interactions in this compound, which can influence its conformation and reactivity. nih.gov

Vibrational Assignments and Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool utilized for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of this compound and its derivatives. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with high precision, typically to four or more decimal places. libretexts.org This accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

The exact mass of a molecule is determined by the sum of the exact masses of its constituent isotopes. libretexts.org For instance, the monoisotopic mass of this compound (C₈H₇NO₄) is calculated to be 181.0375 Da. nih.gov HRMS analysis of a synthesized sample would be expected to yield a measured m/z value that is extremely close to this theoretical value, thereby confirming the molecular formula. libretexts.org This technique is invaluable for validating the synthesis of new derivatives and for distinguishing between isomers. For example, HRMS can differentiate between 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde and other isomers by providing their precise molecular formulas.

Table 1: Theoretical and Observed Masses in HRMS

| Compound | Molecular Formula | Theoretical Exact Mass (Da) | Reference |

|---|---|---|---|

| This compound | C₈H₇NO₄ | 181.03750770 | nih.gov |

| 2-Fluoro-5-methoxy-4-nitrobenzoic acid | C₈H₆FNO₅ | 215.13 | |

| 1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((2-nitrobenzyl)oxy)propan-2-ol | C₃₁H₃₁NO₇ | 529.2049 (calculated) | nih.gov |

| 1-(bis(4-methoxyphenyl)(phenyl)methoxy)-3-((4,5-dimethoxy-2-nitrobenzyl)oxy)propan-2-ol | C₃₃H₃₅NO₉ | 589.2261 (calculated) | nih.gov |

This table showcases the calculated exact masses for this compound and some of its derivatives, which can be confirmed experimentally using HRMS.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the parent ion of the compound of interest is isolated and then subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. purdue.edudokumen.pub The analysis of these fragments helps to elucidate the structure of the original molecule.

For nitroaromatic compounds like this compound, common fragmentation pathways often involve the loss of the nitro group (NO₂) or other functional groups. nih.gov For instance, studies on nitrosamine compounds, which also contain a nitroso or nitro group, have identified characteristic losses, such as the loss of the NO radical (30 Da). nih.gov In the case of derivatives, the fragmentation patterns can reveal the nature and position of substituents. For example, in the analysis of Schiff bases formed from aldehydes, fragmentation can lead to the formation of pseudo b and y ions, similar to peptide fragmentation, providing clear structural information. acs.org The fragmentation of 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde and its metabolites has been studied using techniques like ultra-high performance liquid chromatography with quadrupole time-of-flight mass spectrometry to identify metabolic pathways. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of light in the UV and visible regions of the electromagnetic spectrum. ubbcluj.romsu.edu

The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to various electronic transitions. The primary transitions observed are π → π* and n → π* transitions. libretexts.org The π → π* transitions, which are generally of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. The n → π* transitions, typically of lower intensity, involve the excitation of a non-bonding electron (from the oxygen atoms of the methoxy, nitro, and aldehyde groups) to a π* antibonding orbital.

The positions and intensities of these absorption bands are sensitive to the extent of conjugation in the molecule. msu.edu The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, aldehyde) groups on the benzene ring influences the energy of the molecular orbitals and thus the absorption maxima (λmax). For nitro-substituted benzaldehydes, complex multi-peaked spectra are often observed in the 200-400 nm range. researchgate.net The n-π* transitions of the C=N and NO₂ groups generally require less energy than π-π* transitions. researchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Related Structures

| Compound Type | Transition Type | Approximate λmax (nm) | Reference |

|---|---|---|---|

| Nitrobenzaldehydes | n → π* | ~350 | researchgate.net |

| Nitrobenzaldehydes | π → π* | ~300 | researchgate.net |

| Nitrobenzaldehydes | π → π* | ~250 | researchgate.net |

| Metformin | π → π* | 232 | researchgate.net |

This table provides a general overview of the absorption regions for electronic transitions in nitrobenzaldehydes.

While this compound itself may not be strongly fluorescent due to the presence of the nitro group which often quenches fluorescence, its derivatives can exhibit interesting fluorescence properties. rsc.org Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state.

Schiff bases derived from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (a related compound) have been synthesized and their fluorescence properties studied. researchgate.net The emission spectra of these compounds are influenced by the nature of the substituents on the Schiff base. The excitation and emission wavelengths can be determined, providing insights into the electronic structure and potential applications in areas like fluorescent probes or materials science. researchgate.net For example, the excitation spectra for some Schiff base derivatives of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde have been recorded to understand their photophysical behavior. researchgate.net Studies on other nitroaromatic compounds have also utilized fluorescence spectroscopy to investigate excited-state dynamics. copernicus.org

Analysis of Electronic Transitions and Conjugation Effects

X-ray Crystallography and Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several derivatives of this compound have been determined. For example, the structure of 4-allyl-2-methoxy-6-nitrophenol, a derivative synthesized from eugenol, reveals an intramolecular hydrogen bond between the hydroxyl group and the nitro group, forming an S(6) ring motif. researchgate.netiucr.org The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions. researchgate.netiucr.org Similarly, the crystal structure of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde also shows an intramolecular O—H⋯O hydrogen bond and a planar molecular conformation. nih.gov In another example, the crystal structure of 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone, a derivative of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde, has been elucidated. researchgate.net The crystal structure of a kresoxim-methyl derivative, (2E)-2-methoxyimino-2-{2-[(2-methylphenoxy)methyl]phenyl}-N′-(4-nitrobenzylidene)ethanohydrazide, shows two molecules in the asymmetric unit with an intramolecular C—H⋯N hydrogen bond in each. iucr.org

Table 3: Crystallographic Data for a Related Derivative (4-allyl-2-methoxy-6-nitrophenol)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₄ | iucr.org |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| Key Interactions | Intramolecular O-H···O hydrogen bond, Intermolecular C-H···O hydrogen bonds, π-π stacking | researchgate.netiucr.org |

| Centroid-Centroid Distances (Å) | 3.6583 (17) – 4.0624 (16) | iucr.org |

This table summarizes key crystallographic findings for a structurally similar compound, highlighting the types of interactions that are crucial for understanding the solid-state structure of this compound derivatives.

Determination of Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline solids, offering detailed information on bond lengths, bond angles, and torsional angles that define the molecular geometry and preferred conformation.

In more complex derivatives, such as nitro-substituted chalcones synthesized from nitrobenzaldehydes, the conformation is often described as s-trans or s-cis with respect to the enone moiety. mdpi.com The degree of planarity can be affected by the position of the nitro substituent on the aromatic ring, which in turn influences the molecular packing. For example, the molecule of (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is twisted around single bonds, with specific torsion angles defining its non-planar geometry. mdpi.com The conformation of Schiff base derivatives is also well-characterized, with the imine C=N double bond typically adopting an E configuration. iucr.org In a bis-Schiff base ether derivative, the molecule can exhibit crystallographically imposed twofold rotational symmetry, with the two central benzene rings adopting a V-shape. iucr.org

Table 1: Selected Torsion Angles in a Chalcone Derivative

| Torsion Angle (°C) | Value | Compound |

|---|---|---|

| C8―C7―C1′―C2′ | 79.82(13)° | (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one |

| C2―C1―C9―C8 | 142.81(11)° |

Data sourced from a study on nitro-substituted chalcones, illustrating the twisted nature of the molecular backbone. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the crystalline material.

In the crystal structures of this compound derivatives, a variety of intermolecular forces are observed. Weak intermolecular C—H⋯O hydrogen bonds are common, linking molecules into extended supramolecular architectures such as chains and layers. researchgate.netiucr.orgnih.gov For example, in 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, molecules are linked by O—H⋯O hydrogen bonds to form chains, which are then connected by C—H⋯O bonds to form layers. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings are significant contributors to crystal cohesion. researchgate.netresearchgate.netmdpi.com The centroid-to-centroid distances of these interactions are typically in the range of 3.6 to 4.1 Å. researchgate.net In some chalcone derivatives, aromatic rings are stacked in a parallel-displaced fashion. mdpi.com The interplay of these interactions dictates the final three-dimensional crystal structure. For instance, in 4-allyl-2-methoxy-6-nitrophenol, the crystal cohesion is ensured by a combination of C—H⋯O hydrogen bonds and π–π stacking. researchgate.netiucr.org In some cases, C=O⋯π interactions also play a role in linking molecular layers. nih.gov

Table 2: Examples of Intermolecular Interactions in Nitrobenzaldehyde Derivatives

| Interaction Type | Description | Centroid-Centroid Distance (Å) | Reference Compound |

|---|---|---|---|

| O—H⋯O Hydrogen Bonds | Links molecules into chains propagating along the b-axis. | N/A | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| C—H⋯O Hydrogen Bonds | Links chains into layers and layers into a 3D structure. | N/A | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde |

| π–π Stacking | Occurs between aromatic rings, ensuring crystal cohesion. | 3.6583 (17)–4.0624 (16) | 4-allyl-2-methoxy-6-nitrophenol |

| C=O⋯π Interactions | Links molecular slabs into a 3D structure. | N/A | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde |

This table summarizes the key non-covalent interactions responsible for building the supramolecular architecture in the solid state of related compounds. researchgate.netiucr.orgnih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified as red spots, highlighting interactions such as hydrogen bonds. mdpi.comnih.gov

Studies on related compounds like 4-allyl-2-methoxy-6-nitrophenol and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde show that O⋯H/H⋯O and H⋯H contacts are the most significant contributors to the Hirshfeld surface area. researchgate.netiucr.orgnih.gov In 4-allyl-2-methoxy-6-nitrophenol, H⋯H interactions account for 39.6% of the surface, while O⋯H/H⋯O contacts contribute 37.7%. researchgate.netiucr.org Similarly, for 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, O⋯H/H⋯O contacts are the most abundant, comprising 47.3% of the surface, a result attributed to the numerous oxygen atoms available for hydrogen bonding. nih.gov Other contacts, such as C⋯H/H⋯C, C⋯C, and C⋯O/O⋯C, make smaller but still important contributions to the crystal stability. researchgate.netnih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) in 4-allyl-2-methoxy-6-nitrophenol | Contribution (%) in 4-hydroxy-3-methoxy-5-nitrobenzaldehyde |

|---|---|---|

| H⋯H | 39.6 | 19.8 |

| O⋯H/H⋯O | 37.7 | 47.3 |

| C⋯H/H⋯C | 12.5 | 8.5 |

| C⋯C | 4.0 | 3.9 |

| C⋯O/O⋯C | N/A | 12.0 |

Data compiled from Hirshfeld surface analyses of closely related structures, quantifying the relative importance of different non-covalent interactions in the crystal packing. researchgate.netiucr.orgnih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, quantifying its purity, and identifying any related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for the purity assessment and quantification of non-volatile organic compounds like this compound and its derivatives. A simple, rapid, and sensitive RP-HPLC method has been developed and validated for the analysis of Schiff bases derived from the related compound 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Method development typically involves optimizing several parameters to achieve good resolution, sharp peak shapes, and acceptable retention times. Key parameters include the choice of stationary phase (e.g., C18 column), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and detection wavelength. researchgate.net For instance, a validated method for analyzing impurities in Nimodipine, which is synthesized from o-nitrobenzaldehyde, utilized a mobile phase and was validated according to ICH Q2B guidelines for linearity, precision, accuracy, and robustness. researchgate.net The validation ensures that the analytical method is reliable and suitable for its intended purpose, such as quantifying impurities in bulk drug substances and final formulations. researchgate.netresearchgate.net

Table 4: Typical Parameters for RP-HPLC Method Development

| Parameter | Example Value/Condition |

|---|---|

| Column | YMC-ODS A Pack (5μm, 250mm × 4.6mm) |

| Mobile Phase | Acetonitrile and 10 mM Ammonium acetate buffer (pH 3.8) (550:450 v/v) |

| Flow Rate | 0.8 ml/min |

| Detection | UV at 254 nm |

| Diluent | Acetonitrile:Water (50:50 v/v) |

Parameters are based on a validated method for Naproxen and its related substances, illustrating a common setup for impurity profiling. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. scioninstruments.com While this compound itself has limited volatility, GC-MS is highly suitable for analyzing its more volatile derivatives or for detecting volatile impurities from its synthesis. semanticscholar.orgmdpi.com

For non-volatile compounds, a chemical derivatization step is often required to increase their volatility, making them amenable to GC analysis. scioninstruments.comalwsci.com Common derivatization techniques include methylation or silylation, which convert polar functional groups into less polar, more volatile ones. alwsci.com For example, carboxylic acids can be converted to their methyl esters to improve volatility. scioninstruments.com GC-MS has been used for the structural confirmation of impurities synthesized during the production of Nimodipine from o-nitrobenzaldehyde, demonstrating its utility in the broader context of nitrobenzaldehyde chemistry. researchgate.net The technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for confident identification of components based on their mass spectra and retention times. mdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. It allows chemists to quickly determine if starting materials have been consumed and if the desired product is being formed.

In the synthesis of this compound and its derivatives, TLC is routinely employed. For example, the nitration of 2-methoxybenzaldehyde can be monitored by TLC to control the reaction kinetics and regioselectivity. It is also used to track the completion of subsequent reactions, such as the reduction of a nitro group or the formation of an indole from a styrene derivative. nih.govmdpi.com By spotting the reaction mixture on a TLC plate alongside the starting materials and developing it in an appropriate solvent system (e.g., hexane/ethyl acetate), the separation of components can be visualized, often under UV light. researchgate.net This provides immediate qualitative feedback, guiding decisions on reaction time and work-up procedures. nih.gov

Computational Chemistry and Theoretical Studies of 2-methoxy-6-nitrobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations for 2-methoxy-6-nitrobenzaldehyde would typically involve the use of a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).

Geometry optimization is a fundamental DFT procedure to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles that define the molecular geometry.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the methoxy (-OCH₃) and aldehyde (-CHO) groups. The orientation of these groups relative to the benzene ring and the nitro group can lead to different conformers with varying energies. Theoretical studies on similar molecules, like 2-methoxybenzaldehyde, have shown that interactions between the ortho substituents, such as C–H⋯O hydrogen bonds, can significantly influence the conformational preference and planarity of the molecule. For this compound, the steric and electronic interactions between the methoxy, aldehyde, and nitro groups would be the primary determinants of the most stable conformer.

A computational analysis would map the potential energy surface by systematically rotating the key dihedral angles to identify the global minimum energy conformation.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is not from a published study on this specific molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 |

| C-N | 1.48 | |

| C-O (methoxy) | 1.36 | |

| Bond Angle (°) | O-C-H (aldehyde) | 120.5 |

| C-C-N | 121.0 | |

| C-C-O (methoxy) | 118.5 | |

| Dihedral Angle (°) | C-C-C=O | 180.0 |

| C-C-O-C | 0.0 |

After geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the frequencies of the fundamental modes of vibration. The results serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to allow for the assignment of experimental spectral bands to specific molecular motions.

For this compound, key vibrational modes would include:

C=O stretching of the aldehyde group.

Asymmetric and symmetric stretching of the nitro (NO₂) group.

C-O stretching of the methoxy group.

Aromatic C-H and C=C stretching.

Various in-plane and out-of-plane bending modes.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. Studies on related nitrobenzaldehydes have shown that DFT calculations can accurately reproduce experimental vibrational spectra after appropriate scaling.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) Note: This data is illustrative and not from a specific experimental study on this molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Assignment |

|---|---|---|

| ν(C=O) | 1705 | Aldehyde carbonyl stretch |

| νₐₛ(NO₂) | 1530 | Asymmetric NO₂ stretch |

| νₛ(NO₂) | 1350 | Symmetric NO₂ stretch |

| ν(C-O) | 1260 | Methoxy C-O stretch |

| ν(C-H) aromatic | 3100 | Aromatic C-H stretch |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the chemical reactivity and electronic properties of a molecule.

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the electron-withdrawing nitro and aldehyde groups and the electron-donating methoxy group would significantly influence the FMOs. The LUMO is expected to be localized primarily on the nitro-substituted aromatic ring, indicating that this region is susceptible to nucleophilic attack. The HOMO would likely have significant contributions from the methoxy group and the benzene ring.

Vibrational Frequency Calculations and Spectroscopic Correlation

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. While DFT and ab initio methods are excellent for static properties, MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Explore conformational changes in different solvent environments.

Study intermolecular interactions in a condensed phase (liquid or solid).

Simulate the molecule's behavior at different temperatures and pressures.

Specific MD studies on this compound are not prominent in the literature, but this technique has been applied to other substituted benzaldehydes to understand dimerization and solvent effects.

Quantum Chemical Studies on Electronic Properties

Beyond FMO analysis, quantum chemical calculations can determine a range of electronic properties that characterize a molecule's response to external electric fields and its charge distribution. Key properties include:

Polarizability and Hyperpolarizability: These describe the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with large hyperpolarizability are of interest for non-linear optical (NLO) applications.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the nitro and aldehyde groups, indicating sites for electrophilic attack, and positive potential (blue) near the aromatic hydrogens.

Prediction of Electronic Absorption Spectra

The electronic absorption spectra of aromatic compounds like this compound can be predicted with considerable accuracy using quantum chemical methods. Theoretical calculations are essential for assigning experimental transitions and understanding the nature of excited states.

Detailed research findings indicate that the UV/Vis absorption spectra of nitrobenzaldehyde isomers are typically characterized by several distinct bands. uni-muenchen.de These arise from different electronic transitions within the molecule. Theoretical approaches such as Time-Dependent Density-Functional Tight-Binding (TD-DFTB) and Multiconfigurational Second-Order Perturbation Theory (MS-CASPT2) are commonly used to calculate the vertical transition energies and oscillator strengths that define the spectra. uni-muenchen.deornl.gov

For nitrobenzaldehydes, the spectra generally feature:

nπ transitions: Weak absorptions at longer wavelengths (around 350 nm), originating from the excitation of a non-bonding electron (n) from the lone pairs of the oxygen atoms in the nitro and aldehyde groups to an anti-bonding π orbital. uni-muenchen.de

ππ transitions: More intense absorptions at shorter wavelengths. A band of intermediate intensity (around 300 nm) is often dominated by ππ excitations within the benzene ring, while very strong absorptions (around 250 nm) are ascribed to ππ* excitations involving the entire conjugated system, including the nitro group and the aromatic ring. uni-muenchen.de

The specific absorption wavelengths for this compound are influenced by the electronic effects of the methoxy substituent.

Table 1: Characteristic Absorption Bands Predicted for Nitrobenzaldehyde Isomers

| Transition Type | Approximate Wavelength (nm) | Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹) | Origin of Transition |

|---|---|---|---|

| nπ* | ~350 | < 100 | Lone pairs on nitro and aldehyde groups |

| ππ* | ~300 | ~1,000 | Aromatic ring excitations |

| ππ* | ~250 | > 10,000 | Excitations involving nitro and benzene groups |

Data synthesized from studies on nitrobenzaldehyde isomers. uni-muenchen.de

Nonlinear Optical (NLO) Properties

The unique electronic structure of this compound, featuring both strong electron-donating (-OCH₃) and electron-withdrawing (-NO₂, -CHO) groups, makes it a candidate for materials with significant nonlinear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics and photonics. acs.org Computational methods, particularly Density Functional Theory (DFT), are used to predict these properties by calculating the molecule's response to an external electric field. wseas.comrsc.org

Key NLO parameters calculated theoretically include:

Linear Polarizability (⟨α⟩) : A measure of the linear response of the molecule's electron cloud to an electric field.

First-Order Hyperpolarizability (β) : Responsible for second-harmonic generation and other second-order NLO effects. The presence of strong donor-acceptor groups typically leads to a large β value.

Second-Order Hyperpolarizability (⟨γ⟩) : Relates to third-order NLO phenomena.

Studies on related nitro-aromatic compounds have demonstrated that theoretical calculations can effectively predict NLO responses. For instance, DFT calculations on chalcone derivatives containing a nitrophenyl group have been used to determine first-order hyperpolarizability. rsc.org Similarly, research on Schiff bases derived from nitrobenzaldehydes shows that these molecules can possess substantial hyperpolarizability values, indicating their potential as NLO materials. wseas.com The investigation of nitrobenzene derivatives has also utilized hyperpolarizability as a key descriptor in computational models. dergipark.org.tr

Table 2: Examples of Theoretically Calculated First Hyperpolarizability in Related Compounds

| Compound Type | Method | First Hyperpolarizability (β) Value |

|---|---|---|

| Schiff base of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | DFT/B3LYP | 29273.7 x 10⁻³³ esu |

| Chalcone derivative with a 3-nitrophenyl group | DFT/CAM-B3LYP | Varies with frequency |

Values are illustrative and taken from studies on structurally similar molecules. wseas.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity or other properties of chemical compounds based on their molecular structure. For derivatives of this compound, QSAR models can establish a mathematical relationship between chemical structure and a specific activity, such as toxicity or therapeutic effect. dergipark.org.trwjrr.org

The process involves calculating a set of molecular descriptors that quantify various aspects of the molecule's physicochemical properties. These descriptors can include:

Topological descriptors : Related to the connectivity and branching of the molecule. wjrr.org

Quantum-chemical descriptors : Such as orbital energies (HOMO/LUMO), dipole moment, and hyperpolarizability. dergipark.org.tr

Electrotopological state descriptors : Which consider the electronic and topological environment of each atom. wjrr.org

These descriptors are then used to build a regression model that correlates them with the observed activity. For example, a QSAR study on coumarin derivatives, synthesized using aldehydes including the structurally similar 2-sulfophenyl-3-methoxy-6-nitrobenzaldehyde, found that descriptors for molecular branching and the electrotopological state were significant in predicting toxicity. wjrr.org Another study on nitrobenzene derivatives successfully used second-order hyperpolarizability and a conductor-like screening model (COSMO) area as descriptors to model toxicity. dergipark.org.tr Such models are valuable for designing new derivatives with enhanced activity and reduced toxicity.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Nitro-Aromatic Derivatives

| Descriptor Type | Specific Descriptor Example | Property Predicted |

|---|---|---|

| Topological | Third-order branching (xc3) | Intraperitoneal toxicity |

| Electrotopological | Atom-type state index (SaasC) | Intraperitoneal toxicity |

| Quantum Chemical | Second-order hyperpolarizability (γ) | Toxicity |

| Geometric | Conductor-like screening model (COSMO) area | Toxicity |

Descriptors are from QSAR studies on related compound classes. dergipark.org.trwjrr.org

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). This method is widely used in drug discovery to understand and predict ligand-receptor interactions. nih.govchemrevlett.com For derivatives of this compound, docking studies can elucidate how they might interact with biological targets, providing a rationale for their observed biological activities and guiding the design of more potent compounds. dergipark.org.tr

In a typical docking study, a derivative of this compound would be placed into the binding site of a target protein. The simulation then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy. The analysis also reveals key interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

For instance, molecular docking studies have been performed on Schiff bases derived from nitro vanillin analogues, which share the methoxy and nitro functional groups with the title compound, to evaluate their potential as anti-glycating agents. dergipark.org.tr Similarly, docking has been used to complement the antibacterial activity studies of Schiff bases derived from p-nitrobenzaldehyde by revealing their binding affinity to target proteins in S. aureus and E. coli. researchgate.net These studies help rationalize the structure-activity relationships observed experimentally and provide a basis for designing new, more effective ligands. nih.gov

Table 4: Examples of Molecular Docking Studies on Derivatives of Related Aldehydes

| Ligand Class | Target Protein | Purpose of Study |

|---|---|---|

| Schiff bases of p-nitrobenzaldehyde | S. aureus & E. coli proteins | Complement antibacterial activity data |

| Nitro vanillin analogues | Aldose reductase | Investigate anti-glycating potential |

| 2-Mercaptobenzimidazole derivatives | Estrogen receptor alpha (ERα) | Predict cytotoxic activity against breast cancer |

| Benzo[h]chromene derivatives | Tyrosinase | Evaluate potential as tyrosinase inhibitors |

Information synthesized from docking studies on various derivatives of nitro-aromatic compounds. chemrevlett.comdergipark.org.trresearchgate.netresearchgate.net

Applications and Derivatization of 2-methoxy-6-nitrobenzaldehyde in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The unique substitution pattern of 2-methoxy-6-nitrobenzaldehyde makes it an ideal precursor for a variety of heterocyclic compounds. The aldehyde group provides a handle for condensation and addition reactions, while the adjacent nitro group can be readily converted into a nucleophilic amino group, setting the stage for cyclization to form fused ring systems.

This compound serves as a key building block for quinoline and quinolone scaffolds, which are core structures in many pharmacologically active compounds. orientjchem.orgmdpi.com The synthesis typically involves a reductive cyclization strategy. The nitro group of the benzaldehyde is reduced to an amino group (forming a 2-aminobenzaldehyde derivative in situ), which then undergoes condensation and cyclization with a suitable partner molecule containing an activated ketone or ester.

Several classical named reactions can be adapted for this purpose:

Friedländer Synthesis: This method involves the reaction of a 2-aminobenzaldehyde with a compound containing a reactive α-methylene group adjacent to a carbonyl, such as an activated ketone. nih.gov The process, often catalyzed by acid or base, leads directly to substituted quinolines. The reduction of this compound followed by reaction with a β-ketoester is a common approach. nih.gov

Combes Synthesis: In this reaction, an aniline derivative reacts with a β-diketone under acidic conditions. iipseries.org While starting with an aniline, the principle of cyclizing a pre-formed intermediate is relevant.

Doebner-von Miller Reaction: This reaction synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline, often generated in situ.

Conrad-Limpach-Knorr Reaction: This synthesis produces 4-quinolones or 2-quinolones from anilines and β-ketoesters, with the outcome depending on reaction temperature. mdpi.com

A typical reaction sequence involves the initial condensation of this compound with a carbonyl compound, followed by the reduction of the nitro group and subsequent intramolecular cyclization. For instance, condensation with aryl methyl ketones forms chalcone intermediates, which can be reduced using agents like tin(II) chloride (SnCl₂) to yield quinoline derivatives.

Table 1: Synthetic Strategies for Quinolines from Nitrobenzaldehydes

| Reaction Name | Reactant Partner | Key Transformation | Resulting Scaffold |

|---|---|---|---|

| Friedländer Synthesis | β-Ketoester / Activated Ketone | Reductive cyclization of nitro group | Substituted Quinoline nih.gov |

| Chalcone Cyclization | Aryl Methyl Ketone | Formation of chalcone, then reductive cyclization | 2-Arylquinoline |

| Baylis-Hillman Reaction | Vinyl Ketone / Acrylic Ester | Condensation followed by reductive cyclization | Quinolone / Quinoline N-oxide grafiati.com |

The synthesis of indole derivatives from this compound is a well-established application. These methods often leverage the reactivity of both the aldehyde and the nitro group to construct the pyrrole ring fused to the benzene core.

One prominent method is a modification of the Fukuyama indole synthesis . This involves a Knoevenagel condensation of the this compound with a suitable partner, followed by a reductive cyclization step. kielce.pl For example, reaction with nitromethane can lead to a nitrostyrene derivative, which is then subjected to reduction (e.g., catalytic hydrogenation with Pd/C) to simultaneously reduce the nitro groups and effect cyclization to form the indole ring. kielce.plresearchgate.net

Another approach involves the catalytic olefination of 2-nitrobenzaldehydes to form trifluoromethylated ortho-nitrostyrenes. These intermediates can be converted to enamines, which, upon reduction of the nitro group, undergo intramolecular cyclization to yield 2-CF₃-indoles. nih.gov The general applicability of reductive cyclization of nitrobenzene derivatives is a cornerstone of indole synthesis. rsc.org

Table 2: Selected Indole Synthesis Pathways from 2-Nitrobenzaldehydes

| Method | Key Intermediates | Reaction Steps | Reference |

|---|---|---|---|

| Fukuyama-type Synthesis | Nitrostyrene derivative | Knoevenagel condensation, followed by reductive cyclization. kielce.pl | kielce.plresearchgate.net |

| Catalytic Olefination | Trifluoromethylated o-nitrostyrene, enamine | Olefination, enamine formation, reductive cyclization. | nih.gov |

| General Reductive Cyclization | o-Alkynylanilines or similar | Reduction of nitro group followed by cyclization. | rsc.org |

This compound is used to synthesize benzylidene-thiazolidine-2,4-dione conjugates. Thiazolidine-2,4-diones (TZDs) are an important class of heterocyclic compounds, and their derivatives are of significant interest in medicinal chemistry. nih.gov

The synthesis is typically achieved through a Knoevenagel condensation . In this reaction, the aldehyde group of this compound reacts with the active methylene group at the C-5 position of the thiazolidine-2,4-dione ring. troindia.in The reaction is usually carried out in the presence of a weak base catalyst, such as piperidine or sodium acetate, in a suitable solvent like glacial acetic acid or toluene. humanjournals.com This condensation results in the formation of a (Z)- or (E)-5-(2-methoxy-6-nitrobenzylidene)thiazolidine-2,4-dione conjugate.

Table 3: Knoevenagel Condensation for Thiazolidine-2,4-dione Conjugates

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|